N-quinolin-8-ylundecanamide is a chemical compound that belongs to the class of amides. It is characterized by a quinoline moiety, which is a bicyclic structure comprised of a benzene ring fused to a pyridine ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
N-quinolin-8-ylundecanamide can be synthesized through various chemical methods, often involving the reaction of quinoline derivatives with long-chain amines. The specific synthetic routes may vary based on the desired purity and yield of the compound.
N-quinolin-8-ylundecanamide is classified as an organic compound, specifically an amide. It falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its structure. Its unique combination of quinoline and long aliphatic chains may impart specific biochemical properties, making it a subject of interest in pharmacological studies.
The synthesis of N-quinolin-8-ylundecanamide can be approached through several methods:
The synthesis process may include purification steps such as crystallization or chromatography to isolate N-quinolin-8-ylundecanamide from by-products and unreacted materials. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
N-quinolin-8-ylundecanamide features a quinoline ring attached to an undecanamide chain. The molecular formula can be expressed as C_{17}H_{24}N_{2}O, indicating the presence of 17 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.
The structural representation can be illustrated as follows:
The compound's three-dimensional conformation can be analyzed using computational modeling techniques, which provide insights into its steric interactions and potential binding sites for biological targets.
N-quinolin-8-ylundecanamide may undergo various chemical reactions typical for amides, including:
These reactions are typically conducted under controlled conditions to optimize yield and selectivity. Monitoring can be done using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
The mechanism of action for N-quinolin-8-ylundecanamide is not fully elucidated but may involve interaction with specific biological targets such as enzymes or receptors. Its quinoline structure is known for various pharmacological activities, including antimicrobial and anticancer properties.
Studies suggest that compounds with similar structures may inhibit certain pathways involved in cell proliferation or bacterial growth. Further research is needed to clarify its exact mechanism at the molecular level.
N-quinolin-8-ylundecanamide typically presents as a solid at room temperature with varying solubility depending on the solvent used. Its melting point and boiling point are essential parameters that influence its handling and application.
The chemical properties include stability under various pH conditions, reactivity with nucleophiles, and susceptibility to oxidation or reduction reactions.
Relevant data include:
N-quinolin-8-ylundecanamide has potential applications in several scientific fields:
The quinolin-8-yl scaffold is a privileged heterocyclic motif in medicinal chemistry, characterized by a bicyclic structure comprising fused benzene and pyridine rings. This configuration confers unique electronic properties, including π-electron delocalization and a dipole moment (~2.08 D), enabling diverse non-covalent interactions with biological targets [6] [8]. The 8-position nitrogen is particularly significant due to its dual hydrogen-bonding capability (acceptor via pyridinic nitrogen and donor via the amine) and metal-chelating capacity, which facilitates coordination with transition metals like Cu(II) and Fe(III) [1] [7]. These properties underpin the scaffold’s prevalence in bioactive compounds, such as antimalarial agents (primaquine, tafenoquine) and anticancer drugs (camptothecin derivatives) [7] [8].
The scaffold’s versatility as a directing group in synthetic chemistry further enhances its utility. For example, the amine at C-8 can coordinate with transition metal catalysts (e.g., Ru(II)) to enable regioselective C–H functionalization at C-5, allowing precise structural diversification for activity optimization [5] [7]. This directing capacity has been exploited to generate libraries of analogues for structure-activity relationship (SAR) studies, particularly in anticancer and anti-inflammatory contexts [2] [5].
Table 1: Biologically Active Quinolin-8-yl Derivatives and Their Applications
Compound Name | Biological Activity | Key Structural Features |
---|---|---|
Primaquine | Antimalarial | 8-amino group with diamine chain |
N-(Quinolin-8-yl)benzenesulfonamide | NFκB inhibition (IC₅₀: 0.6 μM) | Sulfonamide linkage to aryl groups |
2-Hydroxy-N-(quinolin-8-yl)benzamide | Metal chelation | Ortho-hydroxybenzamide substituent |
N-Quinolin-8-ylundecanamide | Amphiphilic multitarget ligand (proposed) | Long aliphatic undecanamide chain |
Long-chain aliphatic amides serve as critical modulators of physicochemical and pharmacokinetic properties in drug design. Their hydrophobic character enhances membrane permeability, while the amide linkage provides metabolic stability and directional hydrogen bonding [1] [8]. In N-quinolin-8-ylundecanamide, the undecanamide chain (C₁₁H₂₃C(=O)NH-) introduces substantial lipophilicity (predicted log P > 4), promoting interactions with lipid bilayers and hydrophobic protein pockets [1]. This amphiphilic design—combining a polar quinoline "head" and nonpolar aliphatic "tail"—mirrors lipid architectures, enabling potential disruption of membrane integrity in pathogens or modulation of intracellular targets [1] [8].
Chain length is a decisive factor in bioactivity. Shorter alkyl chains (C₄–C₈) typically reduce cellular uptake due to diminished lipophilicity, while excessively long chains (C₁₄–C₁₈) may compromise solubility or increase promiscuous binding. The C₁₁ chain in N-quinolin-8-ylundecanamide represents a strategic balance, optimized for membrane integration without sacrificing synthetic feasibility [1]. Notably, such chains can adopt helical or extended conformations, facilitating insertion into enzyme cavities (e.g., tubulin) or self-assembly into supramolecular structures [1] [4].
Table 2: Impact of Aliphatic Chain Length on Bioactive Molecule Properties
Chain Length | Lipophilicity (log P) | Membrane Permeability | Biological Implications |
---|---|---|---|
C₆ (Hexanamide) | ~2.5 | Moderate | Limited cellular uptake |
C₁₁ (Undecanamide) | ~4.1 | High | Enhanced target engagement, self-assembly |
C₁₄ (Tetradecanamide) | ~5.8 | Very high | Risk of solubility issues |
N-Quinolin-8-ylundecanamide (molecular formula: C₂₀H₂₈N₂O; MW: 312.4 g/mol) exemplifies a rational fusion of pharmacophores to create multitarget ligands. Its design leverages synergistic bioactivities:
This hybrid structure addresses limitations of conventional quinoline drugs. For instance, chloroquine’s short alkyl diamine chain limits membrane affinity, while camptothecin’s rigid pentacycle lacks conformational flexibility [8]. The undecanamide linker in N-quinolin-8-ylundecanamide introduces torsional freedom, potentially enabling adaptation to diverse targets like NFκB (implied by sulfonamide analogues [2]) or tubulin (suggested by cinnamide-quinoline hybrids [4]).
Mechanistically, the compound’s amphiphilicity supports dual targeting: the quinoline scaffold may disrupt intracellular signaling (e.g., via NFκB pathway inhibition [2]), while the aliphatic chain could perturb membrane-dependent processes (e.g., tubulin polymerization [4]). Preliminary in silico analyses predict favorable drug-likeness (3/5 Lipinski rules), though empirical validation is pending [1]. Current research focuses on structural diversification—varying chain lengths or quinoline substitutions—to optimize potency against oncology and infectious disease targets [1] [8].
Table 3: Key Structural Features and Proposed Mechanisms of N-Quinolin-8-ylundecanamide
Structural Element | Chemical Properties | Proposed Biological Mechanisms |
---|---|---|
Quinolin-8-yl group | Bidentate metal chelator; π-delocalized | DNA intercalation, radical scavenging |
Undecanamide linker | Flexible C₁₁ chain; amide H-bond donor | Membrane insertion, tubulin disruption |
Amphiphilic architecture | Calculated log P: 4.1; PSA: 41 Ų | Multi-target engagement (NFκB, tubulin) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7